2-[2-oxo-2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-OXO-2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a complex organic compound that features a unique structure combining indole and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-OXO-2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . This is followed by further cyclization and functionalization steps to introduce the pyridazine ring and other functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-OXO-2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-(2-OXO-2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-OXO-2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with molecular targets such as enzymes or receptors . The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function . This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and have similar biological activities.
Pyridazine Derivatives: Compounds such as pyridazine-3,6-dione and pyridazine-4-carboxylic acid share the pyridazine ring and have similar chemical reactivity.
Uniqueness
2-(2-OXO-2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}ETHYL)-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is unique due to its combination of both indole and pyridazine moieties, which imparts distinct chemical and biological properties . This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[2-oxo-2-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C22H24N4O2/c27-21-12-15-6-2-1-3-8-18(15)24-26(21)14-22(28)25-11-10-17-16-7-4-5-9-19(16)23-20(17)13-25/h4-5,7,9,12,23H,1-3,6,8,10-11,13-14H2 |
InChI Key |
DXLDUDFBIPWQLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.